2-Ethyl-2-(trifluoromethyl)morpholine
CAS No.:
Cat. No.: VC17668290
Molecular Formula: C7H12F3NO
Molecular Weight: 183.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3NO |
|---|---|
| Molecular Weight | 183.17 g/mol |
| IUPAC Name | 2-ethyl-2-(trifluoromethyl)morpholine |
| Standard InChI | InChI=1S/C7H12F3NO/c1-2-6(7(8,9)10)5-11-3-4-12-6/h11H,2-5H2,1H3 |
| Standard InChI Key | FEOPNXQULKGMKG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CNCCO1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The morpholine ring in 2-ethyl-2-(trifluoromethyl)morpholine adopts a chair conformation, with the oxygen and nitrogen atoms occupying adjacent positions. The trifluoromethyl () group at the 2-position introduces strong electron-withdrawing effects, while the ethyl () substituent contributes steric bulk. This combination creates a sterically hindered environment, influencing reactivity and intermolecular interactions .
The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its connectivity and stereochemistry . Notably, the presence of one undefined stereocenter (as per PubChem data) indicates possible enantiomeric forms, though specific configurations remain uncharacterized in existing literature .
Comparative Analysis with Hydrochloride Derivative
The hydrochloride salt (), with a molecular weight of 219.63 g/mol, enhances solubility in polar solvents due to ionic interactions . Table 1 summarizes key structural differences:
| Property | 2-Ethyl-2-(trifluoromethyl)morpholine | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 183.17 | 219.63 |
| Hydrogen Bond Donors | 1 | 2 (including HCl proton) |
| Solubility | Low (nonpolar solvents) | High (aqueous media) |
Data sourced from PubChem and ChemicalBook .
Synthesis and Manufacturing
Industrial Production
Ningbo Benkang jishi Pharmaceutical Technology Co., Ltd., a key supplier of the hydrochloride salt, likely employs scalable processes such as acid-base neutralization to produce the hydrochloride form . Quality control measures would focus on eliminating stereochemical impurities and residual solvents, given the compound’s undefined stereocenter .
Physicochemical Properties
Thermodynamic and Kinetic Parameters
The compound’s boiling point and melting point remain unreported, but its low rotatable bond count (1) and high heavy atom count (12) suggest rigidity and thermal stability . The hydrogen bond acceptor count (5) and donor count (1) imply moderate solubility in protic solvents, aligning with its topological polar surface area .
Spectroscopic Data
IR spectroscopy would reveal stretches corresponding to C-F (1100–1000 cm), C-O (1250–1050 cm), and N-H (3300–3000 cm) bonds. NMR spectra (hypothetical) would show distinct signals for the ethyl group’s methyl protons (~1.2 ppm) and the morpholine ring’s methylene groups (~3.5–4.5 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for drug discovery. It could serve as a building block for kinase inhibitors or G protein-coupled receptor (GPCR) modulators, though specific biological data are absent in public domains .
Agrochemical Uses
Fluorinated morpholines are employed in herbicides and fungicides due to their resistance to degradation. The ethyl group’s hydrophobicity might improve soil adhesion, enhancing agrochemical efficacy .
Future Directions
Research Opportunities
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Stereochemical resolution to isolate enantiomers and assess their biological activity.
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Structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.
Industrial Collaboration
Partnerships between academic institutions and manufacturers like Ningbo Benkang jishi could accelerate applications in medicinal chemistry and material science .
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